molecular formula C6H7FN2O2 B6306645 4-Fluoro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid CAS No. 2102410-87-5

4-Fluoro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B6306645
CAS No.: 2102410-87-5
M. Wt: 158.13 g/mol
InChI Key: OHZISQSQDSSCHR-UHFFFAOYSA-N
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Description

4-Fluoro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H7FN2O2 It is characterized by a pyrazole ring substituted with a fluoro group at the 4-position, and methyl groups at the 1- and 5-positions, along with a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoro-3,5-dimethylpyrazole with carbon dioxide under basic conditions to introduce the carboxylic acid group. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluoro group under appropriate conditions.

Major Products:

    Oxidation: Products may include pyrazole derivatives with ketone or aldehyde functionalities.

    Reduction: Products may include alcohols or other reduced forms of the original compound.

    Substitution: Products will vary depending on the nucleophile used, resulting in various substituted pyrazole derivatives.

Scientific Research Applications

4-Fluoro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Fluoro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro group can enhance the compound’s binding affinity and selectivity for certain targets. Additionally, the carboxylic acid group can participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

    3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Similar structure but lacks the fluoro group.

    4-Fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid: Similar structure but with different substitution pattern.

    1,5-Dimethyl-1H-pyrazole-3-carboxylic acid: Lacks the fluoro group.

Uniqueness: 4-Fluoro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of the fluoro group at the 4-position, which can significantly influence its chemical reactivity and biological activity. The combination of fluoro and methyl groups provides a distinct set of properties that can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

4-fluoro-1,5-dimethylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O2/c1-3-4(7)5(6(10)11)8-9(3)2/h1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZISQSQDSSCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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